3-Methoxy-3'-methylbenzophenone
Overview
Description
3-Methoxy-3’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-methylbenzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 3-methylphenyl magnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of 3-Methoxy-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-methylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated benzophenone derivatives.
Scientific Research Applications
3-Methoxy-3’-methylbenzophenone is utilized in various scientific research fields, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Used in sunscreens and has similar UV-absorbing properties.
Benzophenone-3: Another UV-absorbing compound used in various cosmetic products.
Uniqueness
3-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZHELVLIIHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457628 | |
Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-40-2 | |
Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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